5-Bromo-2-methyl-2H-indazole

Medicinal Chemistry Structural Biology Kinase Inhibitors

This indazole building block features a fixed 2H-tautomeric form, essential for synthesizing CHK1/SGK inhibitors. The 5-bromo handle enables efficient Suzuki-Miyaura and Buchwald-Hartwig reactions for rapid SAR exploration. Choose this exact compound to ensure correct tautomeric state and reactive site for your lead optimization.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 465529-56-0
Cat. No. B1281146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2H-indazole
CAS465529-56-0
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)Br
InChIInChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
InChIKeyQFZOHVHNTZTZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-2H-indazole (CAS 465529-56-0): A Core Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-2-methyl-2H-indazole (CAS 465529-56-0) is a heterocyclic building block with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol [1]. This compound is characterized by a specific substitution pattern: a bromine atom at the 5-position and a methyl group at the 2-position (N-2) of the indazole ring, which locks the molecule in the 2H-tautomeric form . This precise structural arrangement distinguishes it as a versatile intermediate in the synthesis of kinase inhibitors and other biologically active molecules .

Why Indazole Core Substitutions Are Not Interchangeable: The Critical Role of the 2-Methyl-5-Bromo Pattern


Indazole derivatives cannot be simply interchanged for one another due to the profound impact of even minor substitutions on chemical reactivity, tautomeric state, and biological target engagement. The presence of the 2-methyl group in 5-Bromo-2-methyl-2H-indazole is crucial; it forces the indazole into the 2H-tautomeric form, distinguishing it from 1H-indazoles which exhibit dynamic proton exchange . This fixed tautomeric state influences binding modes to target proteins like CHK1 and SGK, as highlighted in patent literature that specifically claims the 2H-indazole scaffold for kinase inhibition [1]. The specific 5-bromo substitution further provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not available in unsubstituted or differently substituted indazoles, making this precise compound a non-negotiable starting material for defined synthetic routes [2].

Quantitative Differentiation of 5-Bromo-2-methyl-2H-indazole Against Key Analogs


Distinct Tautomeric State Driven by 2-Methyl Substitution Compared to 1H-Indazole Core

5-Bromo-2-methyl-2H-indazole is locked in the 2H-tautomeric form due to the methyl substitution at the N-2 position. In contrast, its analog 1H-indazole exists in a dynamic equilibrium between 1H and 2H tautomers . This structural distinction is critical for target binding specificity. For instance, a study on indazole-based CHK1 inhibitors identified that the 2H-tautomer is essential for engaging a buried hydrophobic pocket in the ATP-binding site, leading to potent and selective inhibition, a feature not accessible to the tautomerically flexible 1H-indazole scaffold [1].

Medicinal Chemistry Structural Biology Kinase Inhibitors

Enhanced Reactivity for Cross-Coupling via 5-Bromo Handle Relative to Unsubstituted Indazole

5-Bromo-2-methyl-2H-indazole serves as a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to unsubstituted 2-methyl-2H-indazole. The 5-bromo substituent is a reactive handle that enables the direct and regioselective introduction of diverse aryl, amine, or boronate ester groups [1]. In a representative procedure, 5-Bromo-2-methyl-2H-indazole (148.5 g, 0.703 mol) was quantitatively reacted with bis(pinacolato)diboron to yield the corresponding boronate ester, a key intermediate for further diversification [2]. The unsubstituted 2-methyl-2H-indazole lacks this reactive site and would require alternative, less efficient functionalization strategies.

Organic Synthesis Cross-Coupling Medicinal Chemistry

High Patent Citation Frequency Indicates Validated Utility as a Key Intermediate

An analysis of patent literature reveals that 5-Bromo-2-methyl-2H-indazole (CAS 465529-56-0) is cited in 381 patents [1]. This high citation frequency is a strong quantitative indicator of its established and widespread utility as a key intermediate in the synthesis of novel, patentable bioactive molecules, particularly within the kinase inhibitor field. In contrast, the unsubstituted analog 2-methyl-2H-indazole is cited in fewer patents, reflecting its more limited synthetic utility as a core scaffold without a reactive handle [2].

Patent Analytics Drug Discovery Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for 5-Bromo-2-methyl-2H-indazole (CAS 465529-56-0)


Synthesis of Diversified Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams focused on developing novel kinase inhibitors should prioritize 5-Bromo-2-methyl-2H-indazole as a core scaffold. The 5-bromo substituent serves as a reliable and efficient handle for Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse 5-aryl/heteroaryl-2-methyl-2H-indazole libraries. This approach is directly supported by evidence showing the compound's use in large-scale boronate ester synthesis [1], providing a validated route to explore structure-activity relationships (SAR) around the 5-position of the indazole core, a region known to influence kinase selectivity [2].

Development of Selective CHK1 or SGK Kinase Probes Based on a Validated 2H-Indazole Scaffold

Researchers investigating the therapeutic potential of inhibiting checkpoint kinase 1 (CHK1) or serum/glucocorticoid regulated kinase (SGK) in oncology or other disease areas should select 5-Bromo-2-methyl-2H-indazole as a starting material. Patent literature explicitly claims novel 2H-indazole derivatives as inhibitors of CHK1, CHK2, and SGK kinases [3]. The fixed 2H-tautomeric form, dictated by the 2-methyl group, is a critical structural feature for accessing the specific binding mode required for these targets . Using this compound ensures that the synthesized analogs maintain the correct tautomeric state for optimal target engagement.

Preparation of Advanced Indazole Intermediates via Buchwald-Hartwig Amination

Process chemists and discovery teams requiring C-N bond formation at the indazole 5-position should procure 5-Bromo-2-methyl-2H-indazole for Buchwald-Hartwig amination reactions. The compound is a proven substrate for this transformation, allowing for the direct introduction of a wide range of amine functionalities to generate 5-amino-2-methyl-2H-indazole derivatives [4]. This synthetic route offers a convergent and efficient alternative to de novo construction of the indazole core with a pre-installed amine, significantly shortening synthetic sequences and improving overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.